Methyl 3-amino-3-(4-nitrophenyl)propanoate
Overview
Description
Methyl 3-amino-3-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.22 g/mol . It is a derivative of amino acids and is characterized by the presence of an amino group, a nitro group, and an ester functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-(4-nitrophenyl)propanoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 3-amino-3-phenylpropanoate to introduce the nitro group at the para position of the phenyl ring . The reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity . The process is optimized to ensure maximum yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable base or acid catalyst.
Major Products Formed
Reduction: Methyl 3-amino-3-(4-aminophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-3-(4-nitrophenyl)propanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The ester group can be hydrolyzed to release the active amino acid derivative, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3-(4-fluorophenyl)propanoate: Similar structure but with a fluorine atom instead of a nitro group.
Methyl 3-amino-3-(4-chlorophenyl)propanoate: Contains a chlorine atom in place of the nitro group.
Uniqueness
Methyl 3-amino-3-(4-nitrophenyl)propanoate is unique due to the presence of both an amino group and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . The nitro group can participate in redox reactions, making it useful in various chemical and biological studies .
Properties
IUPAC Name |
methyl 3-amino-3-(4-nitrophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLLZWBBGQKLKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624491 | |
Record name | Methyl 3-amino-3-(4-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273920-24-4 | |
Record name | Methyl 3-amino-3-(4-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.